Physicochemical Differentiation: Lipophilicity, Molecular Weight, and Polar Surface Area vs. Isocarboxazid
The target compound exhibits an experimental logP of 0.629 and a polar surface area (PSA) of 67.16 Ų, compared to isocarboxazid (MW = 231.25 g/mol, logP ≈ 2.5–3.0 by class-level inference ). The 1.9–2.4 log unit reduction in lipophilicity, coupled with a ~76 Da lower molecular weight, predicts superior aqueous solubility and a reduced propensity for off-target hydrophobic interactions relative to the N'-benzyl analog [1]. Both compounds share an identical PSA, indicating comparable hydrogen-bonding potential.
| Evidence Dimension | Lipophilicity (logP) and Molecular Weight |
|---|---|
| Target Compound Data | logP = 0.629; MW = 155.15 g/mol; PSA = 67.16 Ų |
| Comparator Or Baseline | Isocarboxazid (CAS 59-63-2): logP ≈ 2.5–3.0 (estimated); MW = 231.25 g/mol; PSA ≈ 67 Ų (estimated) |
| Quantified Difference | ΔlogP = -1.9 to -2.4 units; ΔMW = -76.1 g/mol |
| Conditions | Experimental logP (target) from chem960.com database; comparator logP estimated based on class-level structure–property relationships for N'-benzyl hydrazides |
Why This Matters
Lower logP and molecular weight improve aqueous solubility and may reduce non-specific binding, making the compound preferable for biochemical assays where isocarboxazid's lipophilicity causes solubility or aggregation artifacts.
- [1] ChemicalBook. 3-Isoxazolecarboxylicacid,5-methyl-,2-methylhydrazide(6CI,7CI). Available at: https://www.chemicalbook.cn/ View Source
